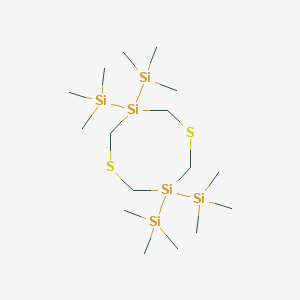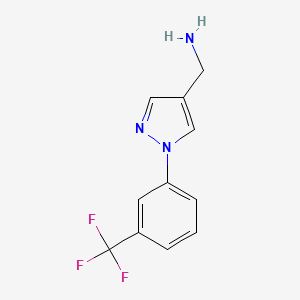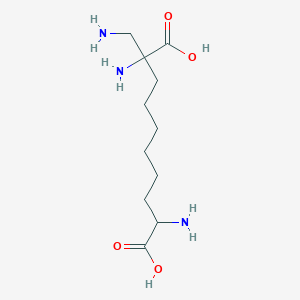
2,9-Diamino-2-(aminomethyl)decanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Diamino-2-(aminomethyl)decanedioic acid is a chemical compound with the molecular formula C11H22N4O4 It is characterized by the presence of amino groups and a decanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diamino-2-(aminomethyl)decanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of decanedioic acid with ammonia and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield. The raw materials are carefully selected and purified to minimize impurities and optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Diamino-2-(aminomethyl)decanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to amine groups, altering the compound’s properties.
Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Applications De Recherche Scientifique
2,9-Diamino-2-(aminomethyl)decanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,9-Diamino-2-(aminomethyl)decanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may act as a substrate or inhibitor in enzymatic reactions, modulating biochemical processes.
Comparaison Avec Des Composés Similaires
2,9-Diamino-2-(aminomethyl)decanedioic acid can be compared with other similar compounds, such as:
- 2,9-Diamino-2-(aminomethyl)nonanedioic acid
- 2,9-Diamino-2-(aminomethyl)octanedioic acid
These compounds share similar structural features but differ in the length of the carbon chain
Propriétés
Numéro CAS |
921226-17-7 |
|---|---|
Formule moléculaire |
C11H23N3O4 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2,9-diamino-2-(aminomethyl)decanedioic acid |
InChI |
InChI=1S/C11H23N3O4/c12-7-11(14,10(17)18)6-4-2-1-3-5-8(13)9(15)16/h8H,1-7,12-14H2,(H,15,16)(H,17,18) |
Clé InChI |
GLEYAPPHNAJITR-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(CN)(C(=O)O)N)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



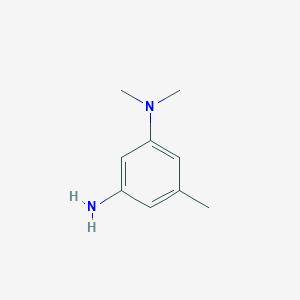
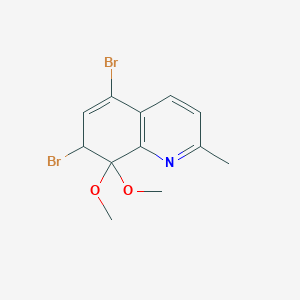
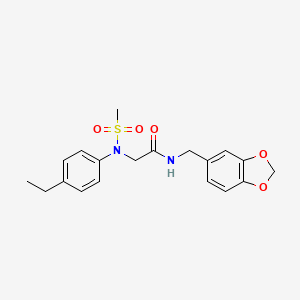
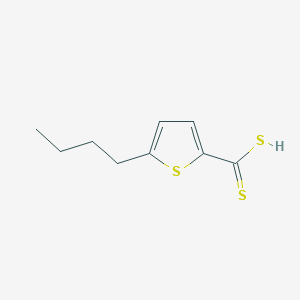
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
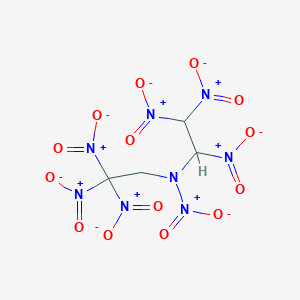
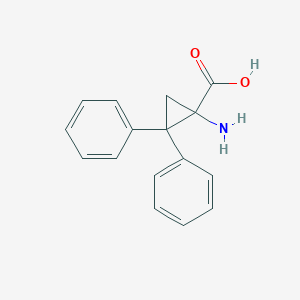
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
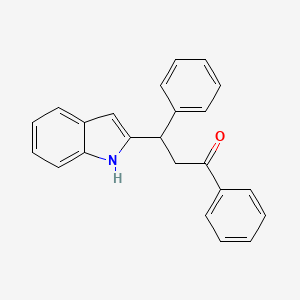
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
